AMP423 -

AMP423

Catalog Number: EVT-1533618
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive. Mechanistic studies show that AMP423/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, AMP423 induces the accumulation of cells in S-phase. AMP423 has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.
Overview

AMP423 is a chemical compound classified as a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. It exhibits structural similarities to imexon, a known pro-oxidant anti-tumor agent. AMP423 has garnered attention for its potential as an anti-cancer therapeutic due to its enhanced cytotoxic potency compared to imexon, particularly in hematologic tumors. Its chemical formula is C14H11N3OC_{14}H_{11}N_{3}O with a molecular weight of 287 g/mol and a melting point ranging from 98 to 100 degrees Celsius .

Source and Classification

AMP423 was synthesized at the University of Arizona Chemical Synthesis Facility, where it was developed as part of ongoing research into cyanoaziridine analogs. The compound is classified under the broader category of anti-cancer agents, specifically targeting hematological malignancies such as multiple myeloma and B-cell lymphoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMP423 involves the reaction of 2-cyanoaziridine with 1-naphthyl isocyanate in an inert solvent like toluene. The procedure requires cooling the reactants to maintain a temperature below 5 degrees Celsius during the reaction, which lasts for approximately one hour. Following the reaction, the mixture is allowed to stand overnight at refrigeration temperatures to facilitate crystallization. The resulting precipitate is collected, washed, and dried under vacuum. Purity is confirmed through combustion analysis and proton nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure and Data

AMP423 features a unique molecular structure characterized by its naphthyl group attached to a cyanoaziridine core. The compound's structural integrity is validated through various analytical techniques such as proton nuclear magnetic resonance spectroscopy, which confirms the expected chemical shifts corresponding to its molecular components. The compound's stability allows for indefinite storage at 4 degrees Celsius without significant degradation .

Chemical Reactions Analysis

Reactions and Technical Details

AMP423 undergoes various chemical reactions typical of cyanoaziridines, including nucleophilic additions and potential rearrangements. The presence of functional groups such as the cyano group allows for interactions with thiols and other nucleophiles, although these interactions may yield products that are less potent than the parent compound against tumor cells . The compound's reactivity profile suggests potential pathways for further derivatization or modification aimed at enhancing its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for AMP423 involves inducing cell death through a combination of necrosis and apoptosis, primarily mediated by the generation of reactive oxygen species. Unlike imexon, which causes cell cycle arrest in the G2/M phase, AMP423 promotes accumulation in the S-phase of the cell cycle. This unique action profile contributes to its enhanced cytotoxic effects across various human cancer cell lines . In vivo studies have demonstrated significant tumor growth inhibition in models bearing human myeloma and lymphoma xenografts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMP423 exhibits several notable physical properties:

  • Molecular Formula: C14H11N3OC_{14}H_{11}N_{3}O
  • Molecular Weight: 287 g/mol
  • Melting Point: 98–100 °C
  • Solubility: The solubility characteristics have not been extensively studied but can be inferred from similar compounds in its class.

Chemical properties include its ability to form stable complexes with nucleophiles and undergo transformations typical for aziridine derivatives, making it versatile for further chemical modifications aimed at improving biological activity .

Applications

Scientific Uses

AMP423 holds promise as a therapeutic agent in oncology, particularly for treating hematological cancers such as multiple myeloma and B-cell lymphoma. Its potent anti-tumor activity in preclinical models positions it as a candidate for further clinical development. Additionally, its unique mechanism of action may provide insights into new treatment strategies that circumvent resistance mechanisms observed with existing therapies like imexon .

Introduction to AMP423

Chemical Classification of Cyanoaziridine Derivatives

AMP423 (chemical name: 2-cyanoaziridine-[N-(1-naphthyl)]-1-carboxamide; CAS: 219501-57-2) belongs to a class of synthetic 2-cyanoaziridine-1-carboxamide derivatives first described in 1999. Its molecular formula is C₁₄H₁₁N₃O, with a molecular weight of 237.26 g/mol. The compound features a three-membered aziridine ring containing a cyano (-C≡N) group at the C2 position and a carboxamide linkage to a 1-naphthyl group. This naphthyl substituent confers significant lipophilicity, evidenced by a calculated octanol/water distribution coefficient (clog P) of 3.32. The increased lipophilicity differentiates AMP423 from earlier cyanoaziridine compounds like imexon (clog P ≈ -0.5) and correlates with enhanced membrane permeability and cytotoxic potency [1] [3] [4].

Structure-activity relationship (SAR) studies within this chemical class demonstrate a direct correlation between lipophilicity and cytotoxic activity. Modifications to the carboxamide moiety, particularly the incorporation of aromatic systems like naphthyl, significantly enhance anticancer potency compared to aliphatic or smaller aryl substituents. The intact aziridine ring and cyano group are essential for biological activity, as ring-opened analogs or derivatives lacking the cyano substituent show diminished efficacy [1] [3].

Table 1: Structural and Physicochemical Properties of AMP423 and Related Compounds

PropertyAMP423ImexonAMP454 (Control Analog)
Molecular FormulaC₁₄H₁₁N₃OC₅H₆N₄OC₁₃H₁₁N₃O
Molecular Weight237.26 g/mol138.12 g/mol225.25 g/mol
clog P3.32~ -0.5Not reported
Key Substituent1-NaphthylNone (unsubstituted)Phenyl
Cytotoxic PotencyIC₅₀: 2-36 μM (72h)IC₅₀: >100 μM in most linesLower than AMP423
Synthetic RouteNaphthyl isocyanate + 2-cyanoaziridine in tolueneIminopyrrolidone derivativeEthyleneimine + 1-naphthyl isocyanate

Structural Analogy to Imexon and Pro-Oxidant Antitumor Agents

AMP423 shares core structural motifs with the pro-oxidant antitumor agent imexon (4-imino-1,3-diazabicyclo[3.1.0]-hexanone). Both compounds contain the 2-cyanoaziridine pharmacophore, which enables binding to cellular thiols through two potential pathways: 1) classic aziridine ring-opening generating a carbonium ion, or 2) covalent interaction via the cyano group following iminopyrrolidone ring opening. This reactivity underpins their pro-oxidant mechanisms, involving depletion of reduced sulfhydryl groups (particularly glutathione) and generation of reactive oxygen species (ROS) [1] [3].

Despite structural similarities, key differences account for AMP423’s enhanced potency. The naphthyl group increases lipophilicity, improving cellular uptake and bioavailability. Mechanistic studies in human 8226/S myeloma cells reveal both shared and distinct pathways:

  • Shared Mechanisms: Both compounds decrease intracellular sulfhydryl levels, induce ROS accumulation, cause mitochondrial membrane depolarization, and inhibit protein synthesis. Cell death occurs via mixed apoptosis and necrosis.
  • Divergent Mechanisms: Imexon induces G₂/M cell cycle arrest, while AMP423 causes S-phase accumulation. Resistance profiles also differ: imexon-resistant 8226/IM10 myeloma cells (selected by chronic imexon exposure) show only partial cross-resistance to AMP423, indicating non-identical mechanisms. Unlike alkylating agents (e.g., melphalan), neither compound alkylates nucleophilic DNA sites, as confirmed by 4-(4′-nitrobenzyl)-pyridine (NBP) assays [1] [3].

Table 2: Comparative Biological Activities of AMP423 and Imexon

Biological ParameterAMP423Imexon
In Vitro IC₅₀ Range2–36 μM (72h, various cancer lines)Often >100 μM
Sulfhydryl ReductionYes (dose-dependent)Yes
ROS GenerationSignificant increaseSignificant increase
Cell Cycle ArrestS-phase accumulationG₂/M arrest
Protein Synthesis InhibitionConfirmedConfirmed
In Vivo Myeloma TGI (8226/S)33.3% (P=0.03)Less active in hematologic models
In Vivo Lymphoma TGI (SU-DHL-6)82% (P=0.01)Minimal activity reported
Myelosuppression (Mice)Not observedNot observed

Historical Context and Discovery in Preclinical Oncology Research

AMP423 emerged from systematic structure-activity studies at the University of Arizona in the late 1990s, aiming to overcome limitations of the parent compound imexon. While imexon showed preclinical activity in solid tumors (e.g., pancreatic carcinoma, melanoma), its poor distribution into bone marrow and limited potency against hematologic malignancies hindered development for blood cancers. The discovery of AMP423 was reported in 1999 alongside other 2-cyanoaziridine analogs, with initial characterization showing markedly improved cytotoxicity across the NCI-60 cancer cell line panel [1] [3] [4].

Preclinical development focused on hematologic malignancies based on its unique distribution properties. In SCID mouse models:

  • Myeloma (8226/S): AMP423 treatment (dosing regimen optimized for tolerability) resulted in a median tumor growth delay (T-C) of 21 days (P=0.0002) and tumor growth inhibition (T/C) of 33.3% (P=0.03).
  • B-cell Lymphoma (SU-DHL-6): Significant activity was observed with T-C of 5 days (P=0.004) and T/C of 82% (P=0.01).

Pharmacokinetic studies in non-tumor-bearing mice confirmed favorable tissue distribution without myelosuppression—a critical advantage over conventional hematologic cancer therapies. This profile positioned AMP423 as a second-generation pro-oxidant agent specifically targeting hematologic tumors, bridging the gap between early imexon studies and modern targeted therapies [1] [3] [6].

AMP423’s evaluation coincided with advances in preclinical cancer models. While early studies relied on cell line-derived xenografts (CDX) like 8226/S, the field increasingly adopted patient-derived xenografts (PDX) to better mimic human tumor heterogeneity. AMP423 demonstrated activity in conventional CDX models, but its potential in PDX models of hematologic malignancies remains unexplored, representing a future research direction aligned with contemporary translational oncology approaches [6] [9].

Properties

Product Name

AMP423

Synonyms

AMP423;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.